I(2)-Alanyl-L-proline
Description
I(2)-Alanyl-L-proline (CAS: 13485-59-1), also known as L-alanyl-L-proline, is a dipeptide composed of L-alanine and L-proline linked via an amide bond. Its molecular formula is C₈H₁₄N₂O₃, with an average molecular mass of 186.21 g/mol and a single-isotope mass of 186.1004 Da . The compound exhibits stereospecificity, with defined stereocenters at the alanine (S-configuration) and proline (S-configuration) residues, as indicated by its SMILES: CC@HC(=O)N1CCC[C@H]1C(=O)O . It is commercially available with a purity of >95% (HPLC) and is classified as an amino acid derivative, often used in biochemical research and peptide synthesis .
Properties
CAS No. |
61898-81-5 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2S)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
FZWUTBBNGPSHBP-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I(2)-Alanyl-L-proline typically involves the coupling of alanine and proline through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
I(2)-Alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of modified peptides.
Scientific Research Applications
I(2)-Alanyl-L-proline has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a potential modulator of enzymatic activity.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of I(2)-Alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action are often related to protein synthesis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between I(2)-Alanyl-L-proline and related peptides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereocenters | CAS Number | ChemSpider ID |
|---|---|---|---|---|---|---|
| This compound | C₈H₁₄N₂O₃ | 186.21 | Amide, carboxylic acid, pyrrolidine | 2 | 13485-59-1 | 370068 |
| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 160.17 | Amide, carboxylic acid | 2 | 1948-31-8 | 4588478 |
| L-Isoleucyl-L-alanine | C₉H₁₈N₂O₃ | 202.25 | Amide, carboxylic acid, branched chain | 3 | Not provided | Not available |
| L-Alanyl-L-alanyl-L-prolyl-L-alanine | C₁₄H₂₄N₄O₅ | 328.37 | Multiple amide bonds, pyrrolidine | 4 | 53620-20-5 | 8099115 |
| N-Acetyl-L-alanyl-L-proline | C₁₀H₁₆N₂O₄ | 228.24 | Acetylated amide, carboxylic acid | 2 | 41036-60-6 | Not available |
Key Observations :
- Chain Length and Complexity : this compound is a simple dipeptide, whereas L-Alanyl-L-alanyl-L-prolyl-L-alanine (a tetrapeptide) has a longer backbone and additional functional complexity .
- Functional Modifications: N-Acetyl-L-alanyl-L-proline introduces an acetyl group, altering solubility and metabolic stability compared to the non-acetylated this compound .
- Branched vs. Cyclic Structures : L-Isoleucyl-L-alanine contains a branched isoleucine residue, which impacts hydrophobicity and steric hindrance, unlike the cyclic proline in this compound .
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